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molecular formula C6H4BrNO2S B8784318 4-Bromo-2-(2-nitroethenyl)thiophene

4-Bromo-2-(2-nitroethenyl)thiophene

Cat. No. B8784318
M. Wt: 234.07 g/mol
InChI Key: HFKHRPZOEUWBPV-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in Example 14, step 2, 4-bromo-2-(2-nitro-vinyl)-thiophene (5 g, 21.367 mmol) in dry THF (150 mL) was reacted with LiBH4 (1.86 g, 85.470 mmol), chloro trimethyl silane (21.6 mL, 170.576 mmol) to afford 4.4 g of the crude product which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N+:9]([O-])=O)[S:5][CH:6]=1.[Li+].[BH4-].Cl[Si](C)(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH2:8][NH2:9])[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=C[N+](=O)[O-]
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
21.6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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